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Compound of Interest

Compound Name: C29H35N306S

Cat. No.: B15172505

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for a novel 7-substituted yohimbine
derivative with the molecular formula C29H35N306S. The proposed synthesis is designed for
laboratory-scale preparation and is based on established methodologies for the
functionalization of complex indole alkaloids.

Introduction

Yohimbine, a pentacyclylic indole alkaloid, and its derivatives are of significant interest in
medicinal chemistry due to their diverse biological activities, primarily as a2-adrenergic
receptor antagonists.[1] Functionalization of the yohimbine scaffold, particularly at the C7
position of the indole ring, offers opportunities to develop novel analogs with potentially
enhanced potency, selectivity, or altered pharmacological profiles. Direct functionalization at the
C7 position is challenging due to the intrinsic electronic properties of the indole nucleus, which
favor electrophilic substitution at C3.[2] However, the use of directing groups on the indole
nitrogen has emerged as a powerful strategy to achieve site-selective C-H functionalization at
the C7 position.[3][4]

This application note outlines a multi-step synthetic protocol for the preparation of a 7-
substituted yohimbine derivative, hypothesized to be N-((1S,2R,3R,4aS,12bR)-2-hydroxy-3-
(methoxycarbonyl)-1,2,3,4,4a,5,6,11,12,12b-decahydro-1H-indolo[3,2-h]quinolizin-1-yl)-4-
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methoxy-N-methylbenzenesulfonamide, with the molecular formula C29H35N306S. The
strategy involves protection of reactive functional groups, directed C-H amination at the C7
position, sulfonylation, and final deprotection.

Proposed Synthetic Scheme

The overall synthetic pathway is depicted below. The route commences with the protection of
the secondary amine and hydroxyl group of yohimbine, followed by the introduction of a
directing group on the indole nitrogen to facilitate regioselective C7-amination. Subsequent
sulfonylation and deprotection steps yield the target compound.

Click to download full resolution via product page

Caption: Proposed synthetic route for the 7-substituted yohimbine derivative.

Experimental Protocols

3.1. General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g.,
nitrogen or argon) unless otherwise specified. Reagents should be of analytical grade and used
as received from commercial suppliers. Solvents should be dried using standard procedures.
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Protocol 1: Protection of Yohimbine (1 -> 2)

e N-Boc Protection: To a solution of yohimbine (1.0 eq) in dichloromethane (DCM), add
triethylamine (Et3N, 1.5 eq) and di-tert-butyl dicarbonate (Boc20, 1.2 eq). Stir the reaction
mixture at room temperature for 12-16 hours.

o Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine
the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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e O-TBS Protection: Dissolve the crude N-Boc-yohimbine in dry N,N-dimethylformamide
(DMF). Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCI, 1.5 eq). Stir the
mixture at room temperature for 6-8 hours.

 Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the
combined organic layers with water and brine, dry over anhydrous sodium sulfate, and
concentrate. Purify the residue by column chromatography on silica gel to afford the fully
protected yohimbine (2).

3.3. Protocol 2: N-Pivaloylation (2 -> 3)

o Reaction Setup: To a solution of the protected yohimbine (2) (1.0 eq) in dry tetrahydrofuran
(THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

» Addition of Pivaloyl Chloride: Stir the mixture for 30 minutes at 0 °C, then add pivaloyl
chloride (PivCl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for
12-16 hours.[5][6]

o Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium
chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers
with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by
column chromatography to yield the N-pivaloyl protected intermediate (3).

3.4. Protocol 3: Directed C7-Amination (3 -> 4)
This protocol is based on transition-metal-catalyzed C-H amination methodologies.[2]

¢ Reaction Mixture: In a reaction vessel, combine the N-pivaloyl protected yohimbine (3) (1.0
eq), a suitable methylamine equivalent (e.g., O-benzoyl-N-methylhydroxylamine, 1.5 eq), a
rhodium or iridium catalyst (e.g., [RhCp*CI2]2, 2.5 mol%), and a silver salt oxidant (e.g.,
AgSbF6, 10 mol%) in a suitable solvent such as 1,2-dichloroethane (DCE).

e Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours.

» Work-up and Purification: After cooling to room temperature, filter the reaction mixture
through a pad of Celite. Concentrate the filtrate and purify the residue by column
chromatography to isolate the 7-methylamino derivative (4).
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3.5. Protocol 4: Sulfonylation (4 -> 5)
e Reaction Setup: Dissolve the 7-methylamino derivative (4) (1.0 eq) in dry pyridine.[7]

» Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add 4-methoxybenzenesulfonyl
chloride (1.2 eq) portion-wise. Stir the reaction at room temperature for 6-12 hours.

o Work-up and Purification: Pour the reaction mixture into cold 1M HCI and extract with ethyl
acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and
brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by
column chromatography to obtain the sulfonated product (5).

3.6. Protocol 5: Deprotection (5 -> 6)

* N-Boc and N-Pivaloyl Deprotection: Dissolve the protected sulfonamide (5) in a mixture of
DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stir at room temperature for 2-4 hours.
[1] Monitor the reaction by TLC.

o Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in
ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the
agueous layer is basic.

o O-TBS Deprotection: To the organic layer, add a solution of tetrabutylammonium fluoride
(TBAF, 1M in THF, 1.5 eq) and stir at room temperature for 1-2 hours.[8]

» Final Purification: Wash the reaction mixture with water and brine, dry over anhydrous
sodium sulfate, and concentrate. Purify the final product (6) by preparative HPLC or column
chromatography.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pdfs.semanticscholar.org/a9ff/ac950258e88a410022917956f10bb310a05e.pdf
https://sciforum.net/manuscripts/1935/original.pdf
https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Transformat Starting Key Expected
Step . . Product ]
ion Material Reagents Yield (%)
) o Protected Boc20,
1 Protection Yohimbine (1) o 80-90
Yohimbine (2) TBSCI
N- Protected N-Pivaloyl )
2 ) ) o o PivCl, NaH 70-85
Pivaloylation Yohimbine (2)  Derivative (3)
. 7-
o N-Pivaloyl ] Rh/Ir catalyst,
3 C7-Amination o Methylamino ) 50-70
Derivative (3) T Amine source
Derivative (4)
4-
7-
) ] Sulfonated Methoxybenz
4 Sulfonylation Methylamino o 75-90
T Derivative (5)  enesulfonyl
Derivative (4) ]
chloride
Target
) Sulfonated
5 Deprotection o Compound TFA, TBAF 60-80
Derivative (5) ®)

Table 2: Characterization Data for the Target Compound (6)

Property Expected Value

Molecular Formula C29H35N306S

Molecular Weight 569.67 g/mol

Appearance White to off-white solid
Complex spectrum with characteristic signals for
the yohimbine core, the methylamino group, the

1H NMR _
methoxy group, and the aromatic protons of the
benzenesulfonyl moiety.

13C NMR Signals corresponding to all 29 carbon atoms.

Mass Spectrometry

[M+H]* at m/z 570.23

Purity (HPLC)

>95%
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Visualization of Key Processes

5.1. Directed C-H Functionalization Workflow

The following diagram illustrates the general workflow for the directed C-H functionalization at

the C7 position of the yohimbine indole core.
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Caption: Workflow for directed C7-functionalization of the yohimbine scaffold.

5.2. Signaling Pathway of Yohimbine Derivatives
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Yohimbine and its derivatives primarily act as antagonists of a2-adrenergic receptors, which are
G-protein coupled receptors (GPCRs). Blockade of these receptors leads to an increase in the
release of norepinephrine, impacting various physiological processes.
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Caption: Simplified signaling pathway of yohimbine derivatives as a2-adrenergic receptor
antagonists.

Conclusion

The proposed synthetic route provides a viable pathway for the synthesis of the novel 7-
substituted yohimbine derivative C29H35N306S. The strategy leverages modern synthetic
methodologies, including directed C-H functionalization, to overcome the inherent challenges of
regioselective substitution on the complex yohimbine scaffold. This application note serves as a
comprehensive guide for researchers in the field of medicinal chemistry and drug development
to synthesize and explore the biological activities of new yohimbine analogs. Further
optimization of reaction conditions may be necessary to maximize yields for each step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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